

Assessing the Relative Risk of Thromboembolism with ClimaraPro: A Comparative Guide

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Compound of Interest

Compound Name: *Climarapro*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thromboembolic risk associated with **ClimaraPro**, a transdermal hormone replacement therapy (HRT), relative to other HRT formulations. The information is compiled from large-scale observational studies and meta-analyses to support evidence-based decision-making in research and drug development.

Executive Summary

Hormone replacement therapy is a cornerstone for managing menopausal symptoms, but its association with an increased risk of venous thromboembolism (VTE) necessitates a careful evaluation of different formulations. **ClimaraPro**, a transdermal patch delivering a continuous low dose of estradiol and levonorgestrel, is positioned within a class of HRT that demonstrates a favorable safety profile concerning thrombotic events compared to oral formulations.

Extensive research, including major observational studies, consistently indicates that the route of administration is a primary determinant of VTE risk, with transdermal therapies significantly mitigating the risk associated with oral estrogens. The progestin component also appears to modulate this risk.

Comparative Analysis of Thromboembolism Risk

The risk of venous thromboembolism in users of hormone replacement therapy is not uniform across all products. Key differentiating factors include the route of administration (oral vs. transdermal) and the specific types of estrogen and progestin used.

Transdermal vs. Oral Formulations

A substantial body of evidence from large observational studies indicates that transdermal HRT is not associated with an increased risk of VTE, a stark contrast to the elevated risk observed with oral formulations.^{[1][2]} A large nested case-control study in the UK found that while oral HRT was associated with a significantly increased risk of VTE, transdermal HRT was not.^[1] Specifically, the study reported an overall adjusted odds ratio for VTE of 0.93 (95% CI 0.87 to 1.01) for transdermal HRT compared to no HRT.^[1] In contrast, oral HRT had an adjusted odds ratio of 1.58 (95% CI 1.52 to 1.64).^[1]

The French EStrogen and THromboEmbolism Risk (ESTHER) case-control study reported similar findings, with an odds ratio of 4.2 (95% CI, 1.5 to 11.6) for VTE in current users of oral estrogen compared to non-users, while the odds ratio for transdermal estrogen was 0.9 (95% CI, 0.4 to 2.1).^[3] This difference is attributed to the avoidance of the first-pass hepatic metabolism with transdermal delivery, which circumvents the increased synthesis of clotting factors associated with oral estrogens.

Influence of the Progestin Component

The type of progestin added to estrogen therapy can also influence the risk of VTE. The UK nested case-control study found that within oral combined HRT, preparations containing conjugated equine estrogen with medroxyprogesterone acetate had the highest risk of VTE (adjusted odds ratio 2.10, 95% CI 1.92 to 2.31).^[1] Formulations with estradiol and dydrogesterone were associated with the lowest risk (adjusted odds ratio 1.18, 95% CI 0.98 to 1.42).^[1]

While specific data for transdermal levonorgestrel (the progestin in **ClimaraPro**) is less abundant in large-scale VTE outcome studies, the overall safety profile of transdermal HRT appears to be maintained across different progestin types when compared to oral formulations. The ESTHER study suggested that norepregnane derivatives might be more thrombogenic than micronized progesterone and pregnane derivatives when combined with oral estrogen.^[3]

Quantitative Data on Thromboembolism Risk

The following table summarizes the quantitative data on the relative risk of venous thromboembolism associated with different HRT formulations from key observational studies.

HRT Formulation	Study	Risk Estimate (vs. No HRT)	95% Confidence Interval
Transdermal HRT (Overall)	UK Nested Case-Control Study	aOR: 0.93	0.87 - 1.01
Oral HRT (Overall)	UK Nested Case-Control Study	aOR: 1.58	1.52 - 1.64
Oral Conjugated Equine Estrogen + Medroxyprogesterone Acetate	UK Nested Case-Control Study	aOR: 2.10	1.92 - 2.31
Oral Estradiol + Dydrogesterone	UK Nested Case-Control Study	aOR: 1.18	0.98 - 1.42
Transdermal Estrogen	ESTHER Study	OR: 0.9	0.4 - 2.1
Oral Estrogen	ESTHER Study	OR: 4.2	1.5 - 11.6

aOR: adjusted Odds Ratio; OR: Odds Ratio

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of scientific evidence. Below are summaries of the experimental protocols for two key observational studies that have significantly contributed to our understanding of HRT and VTE risk.

UK Nested Case-Control Studies (QResearch and CPRD)

- Study Design: Two nested case-control studies were conducted using data from UK general practices contributing to the QResearch and Clinical Practice Research Datalink (CPRD) databases.^[1]

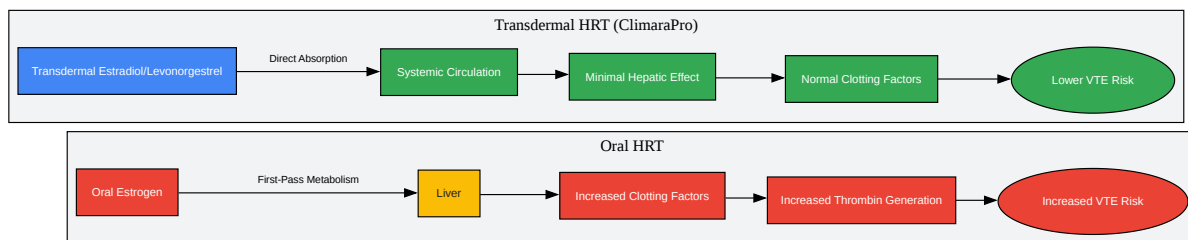
- **Participants:** The study included 80,396 women aged 40-79 with a primary diagnosis of venous thromboembolism between 1998 and 2017.[1] These cases were each matched with up to five female controls by age, general practice, and index date.[1]
- **Exposure Assessment:** Exposure to different types of HRT was determined from prescription records in the year preceding the VTE diagnosis (or the corresponding index date for controls).[4] HRT formulations were categorized by the type of estrogen and progestogen, dose, and route of administration.[1]
- **Data Analysis:** Conditional logistic regression was used to calculate odds ratios for the association between VTE and different HRT preparations, adjusting for potential confounders such as smoking status, alcohol consumption, comorbidities, and other prescribed medications.[1]

The EStrogen and THromboEmbolism Risk (ESTHER) Study

- **Study Design:** A multicenter case-control study was conducted in France.[3]
- **Participants:** The study enrolled 271 postmenopausal women (aged 45-70) with a first documented episode of idiopathic VTE (cases) and 610 control women matched for center, age, and admission date.[3]
- **Exposure Assessment:** Detailed information on HRT use, including the specific type, route of administration, and duration of use, was collected through a standardized questionnaire.[5]
[6]
- **Data Analysis:** Odds ratios for VTE associated with different HRT formulations were calculated using conditional logistic regression, with adjustment for various potential confounding factors.[3]

Signaling Pathways and Experimental Workflows

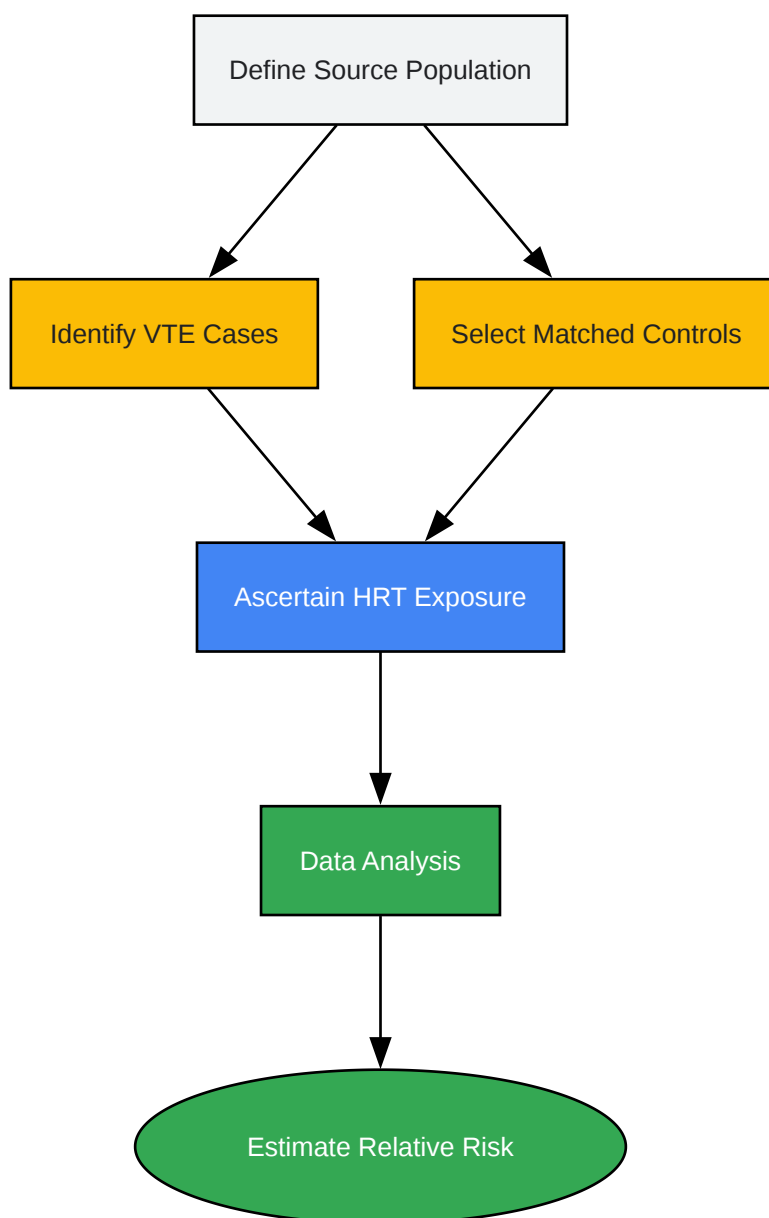
The differential risk of thromboembolism between oral and transdermal HRT is rooted in their distinct effects on hepatic coagulation factor synthesis.



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Caption: Impact of HRT Route of Administration on the Coagulation Cascade.

The following diagram illustrates a typical workflow for a nested case-control study designed to assess the risk of VTE associated with different HRT formulations.



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Caption: Workflow of a Nested Case-Control Study for HRT and VTE Risk.

Conclusion

The available evidence strongly supports the conclusion that transdermal hormone replacement therapies, such as **ClimaraPro**, are associated with a lower risk of venous thromboembolism compared to oral formulations. This difference is primarily attributed to the route of administration, which avoids the first-pass hepatic metabolism and its subsequent impact on coagulation factor synthesis. While the specific progestin component may also play a

role in the overall thrombotic risk, the choice of a transdermal delivery system appears to be the most critical factor in mitigating the risk of VTE for postmenopausal women requiring hormone therapy. For researchers and drug development professionals, these findings underscore the importance of considering the route of administration and the specific hormonal components in the development and assessment of new hormone therapies.

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